

An In-depth Technical Guide to the Physical Properties of Azido-PEG5-amine

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Compound of Interest

Compound Name: Azido-PEG5-amine

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Azido-PEG5-amine**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is instrumental in the fields of bioconjugation, drug delivery, and the development of complex therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal azide group, a primary amine, and a five-unit PEG spacer, offers a unique combination of reactivity and physicochemical benefits.

Core Physical and Chemical Properties

Azido-PEG5-amine is a versatile chemical tool designed for the precise and efficient modification of molecules. The key to its utility lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, which is critical for many biological applications.

The quantitative physical and chemical data for **Azido-PEG5-amine** are summarized in the table below, compiled from various suppliers and databases.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ N ₄ O ₅	[1][2]
Molecular Weight	306.36 g/mol (values range from 306.19 to 306.4 g/mol)	[2][3][4][5]
CAS Number	516493-93-9	[1][2]
Appearance	Colorless to light yellow liquid/oil	[3][5][6]
Purity	Typically ≥95% (often available up to 98%)	[1][2][4][5][7]
Density	~1.10 g/cm ³	[3][5]
Solubility	Soluble in Water, DMSO, DMF, DCM, THF, and Acetonitrile	[1][6]
LogP	0.3384	[5]
Flash Point	110 °C	[5]
Storage Conditions	Recommended at -20°C for long-term storage; 4°C for short-term.	[1][3][8]

Experimental Protocols

Ensuring the purity and identity of PEG linkers is critical for the reproducibility of bioconjugation and the efficacy of the final product. The primary analytical methods for assessing the purity of compounds like **Azido-PEG5-amine** are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the chemical purity of **Azido-PEG5-amine**.

- Instrumentation:

- HPLC system with a UV or Charged Aerosol Detector (CAD). CAD is often preferred for PEG compounds as they may lack a strong chromophore.
- C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size).
- Reagents:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Sample Diluent: Water/Acetonitrile (1:1, v/v).
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve approximately 1 mg of **Azido-PEG5-amine** in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the detector's linear range.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Injection Volume: 5 μ L.
 - Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 5% B
 - 18.1-22 min: Re-equilibration at 5% B

- Data Analysis: Integrate the peak area of the main component and all impurity peaks. Calculate the purity percentage by dividing the main peak area by the total area of all peaks.

2. Structural Confirmation and Purity by ^1H NMR Spectroscopy

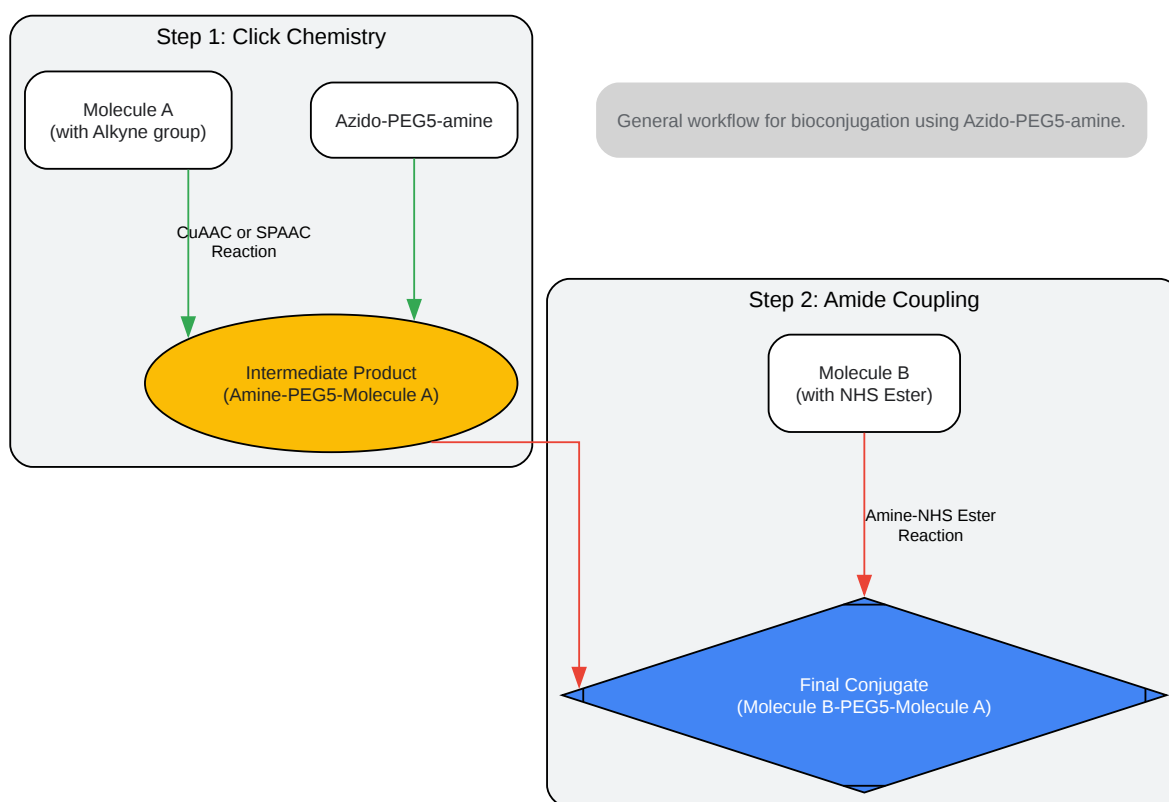
NMR spectroscopy is used to confirm the chemical structure and can provide an estimate of purity.

- Instrumentation:
 - NMR Spectrometer (400 MHz or higher).
 - 5 mm NMR tubes.
- Reagents:
 - Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
 - Tetramethylsilane (TMS) as an internal standard (optional).
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of **Azido-PEG5-amine** in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
 - Data Acquisition: Acquire a standard one-dimensional proton (^1H) NMR spectrum.
 - Data Analysis:
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Confirm the presence of characteristic peaks corresponding to the protons of the ethylene glycol backbone, as well as the protons on the carbons adjacent to the amine and azide groups.
 - Purity can be assessed by comparing the integration of the main compound's peaks to those of any visible impurities.

Visualization of Experimental Workflow

Azido-PEG5-amine serves as a heterobifunctional linker, enabling the conjugation of two different molecules. The azide group reacts with alkynes via "click chemistry" (either copper-catalyzed or strain-promoted), while the primary amine readily forms stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][4][9] This dual reactivity allows for a controlled, stepwise synthesis of complex biomolecular constructs.

The diagram below illustrates a general experimental workflow for using **Azido-PEG5-amine** to link a molecule containing an alkyne group (Molecule A) with a molecule containing an NHS ester (Molecule B).



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Caption: General workflow for bioconjugation using **Azido-PEG5-amine**.

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